Safinamide

概要

説明

サフィナミドは、抗ジスキネジア作用を持つ新規の抗パーキンソン病薬です。 主にレボドパの効果が消失した「オフ」期間中のパーキンソン病の追加療法として使用されます 。 サフィナミドは、ドーパミンの分解に重要な役割を果たすモノアミン酸化酵素Bの阻害など、複数の作用機序を持っています .

準備方法

合成経路と反応条件

サフィナミドの調製には、いくつかの重要なステップが含まれます。 1つの方法は、メタノールとシアノ水素化ホウ素ナトリウムの存在下、4-(3-フルオロベンジルオキシ)ベンズアルデヒドとプロピオンアミドとの反応です 。 反応は、0〜60℃で2〜4時間制御されます。 次に、有機層を冷却結晶化、濾過、乾燥して高純度のサフィナミドを得ます .

工業生産方法

工業的な設定では、サフィナミドメシラートの調製は、窒素保護下で有機溶媒に濃縮有機相を加え、制御された方法で加熱および冷却することを含みます。 次に、溶液を精製および結晶化して目的の生成物を得ます .

化学反応の分析

Metabolic Reactions

Safinamide undergoes extensive hepatic and extrahepatic metabolism via three primary pathways:

| Metabolite | Enzymatic Pathway | Structural Modification |

|---|---|---|

| This compound acid (NW-1153) | Cytosolic amidases | Hydrolysis of amide bond |

| O-debenzylated this compound (NW-1199) | CYP3A4-mediated dealkylation | Removal of benzyloxy group |

| N-dealkylated carboxylic acid (NW-1689) | CYP3A4 oxidation + glucuronidation | Alkyl chain removal and carboxylation |

Key metabolic characteristics:

-

Amidase hydrolysis dominates, accounting for 76% renal excretion of metabolites

-

CYP3A4 contributes to <10% of total metabolism, with negligible clinical drug interactions

-

Metabolites lack pharmacological activity, confirming this compound's prodrug-independent efficacy

Degradation Reactions

Forced degradation studies reveal sensitivity to acidic conditions:

Experimental Conditions

Degradation Products

| Parameter | Parent Compound | Acid Degradant |

|---|---|---|

| IR N-H stretch (cm⁻¹) | 2975 | Absent |

| C-O vibration (cm⁻¹) | 1614 (amide) | 1725 (aldehyde) |

| TLC Rf value | 0.65 | 0.85 |

The degradation mechanism involves:

-

Protonation of amide nitrogen under acidic conditions

-

Nucleophilic attack by chloride ion at carbonyl carbon

Solid-State Reactivity

While not traditional chemical reactions, polymorphic transitions impact stability:

| Form | Space Group | Stability | Conversion Triggers |

|---|---|---|---|

| Hemihydrate (H1) | P2₁ | Metastable | RH >75% or aqueous ethanol |

| Anhydrous (A1) | P2₁2₁2₁ | Thermodynamically stable | Heating >80°C |

Notably, the A1 ↔ A2 polymorphic transition occurs reversibly below 3°C through conformational changes in crystalline lattice . These phase changes demonstrate this compound's molecular flexibility despite maintaining chemical integrity.

This comprehensive profile confirms this compound's primary reactivity occurs through enzymatic amide hydrolysis and acid-catalyzed degradation, with crystalline form transitions providing additional stability considerations during pharmaceutical processing .

科学的研究の応用

Parkinson's Disease Management

Safinamide is predominantly studied for its role in alleviating motor symptoms in patients with PD, particularly those experiencing "off" time while on levodopa therapy. Clinical trials have demonstrated significant improvements in motor control when this compound is added to existing treatments.

- Efficacy in Motor Fluctuations : A phase III trial indicated that this compound significantly increased "on" time without troublesome dyskinesia compared to placebo, with a notable increase of 1.04 hours at week 2 versus 0.40 hours in the placebo group (p < 0.001) .

- Long-term Benefits : The SETTLE study highlighted that early responders to this compound maintained improvements in "on" time for up to 24 weeks, suggesting that initial positive responses may predict long-term benefits .

Quality of Life Improvements

This compound has been associated with enhancements in quality of life metrics among PD patients. A consensus among movement disorder specialists confirmed its positive impact on various non-motor symptoms, including mood and pain management, although consensus was lacking regarding cognitive improvements .

- Pain Management : Post-hoc analyses revealed a reduction in pain-related scores among patients treated with this compound, indicating its potential utility in addressing pain associated with motor fluctuations .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties beyond its symptomatic treatment capabilities. Studies have indicated that it may help protect dopaminergic neurons from degeneration, a critical aspect of PD pathology .

Adjunctive Therapy

This compound is often prescribed as an adjunct to standard PD therapies such as levodopa and dopamine agonists. Its ability to enhance the effects of these medications while reducing side effects like dyskinesia makes it a valuable addition to treatment regimens .

Efficacy Summary from Clinical Trials

| Study | Population | Treatment Duration | Primary Outcome | Results |

|---|---|---|---|---|

| XINDI Study | Patients with fluctuating PD | 24 weeks | Change in "on" time | Significant improvement in "on" time without dyskinesia |

| SETTLE Study | Early responders | 24 weeks | Maintenance of "on" time improvement | 81% maintained improvement from week 2 to week 24 |

| Quality of Life Assessment | Various PD patients | Variable | PDQ-39 scores | Significant reduction in pain-related sub-items |

Case Study: Efficacy in Fluctuating Patients

A retrospective analysis involving fluctuating PD patients treated with this compound demonstrated significant reductions in both motor symptoms and quality-of-life impairments over a six-month period. Patients reported improved daily functioning and reduced reliance on additional pain medications.

Case Study: Long-term Treatment Effects

In a cohort study following patients over two years, this compound was shown to improve emotional well-being and reduce depressive symptoms significantly compared to baseline assessments. This suggests its role not only in managing motor symptoms but also enhancing overall mental health outcomes in PD patients.

作用機序

サフィナミドは、複数の機序を通じて効果を発揮します。

モノアミン酸化酵素Bの阻害: サフィナミドは、モノアミン酸化酵素Bを選択的かつ可逆的に阻害し、ドーパミンの分解を阻止し、脳内でのドーパミンの利用可能性を高めます.

電位依存性ナトリウムおよびカルシウムチャネルの遮断: サフィナミドはこれらのチャネルを遮断し、グルタミン酸の放出を減らし、神経保護効果をもたらします.

グルタミン酸放出の阻害: グルタミン酸の放出を阻害することにより、サフィナミドは興奮毒性を調節し、神経細胞を保護するのに役立ちます.

類似の化合物との比較

類似の化合物

サフィナミドの独自性

類似化合物との比較

Similar Compounds

Selegiline: Another monoamine oxidase B inhibitor used in the treatment of Parkinson’s disease.

Rasagiline: A selective monoamine oxidase B inhibitor with neuroprotective properties.

Uniqueness of Safinamide

Multiple Mechanisms of Action: Unlike selegiline and rasagiline, this compound has additional mechanisms of action, including the blockade of sodium and calcium channels and inhibition of glutamate release.

Reversible Inhibition: This compound provides reversible inhibition of monoamine oxidase B, which may offer a different safety profile compared to irreversible inhibitors.

生物活性

Safinamide, an aminoamide derivative, is primarily utilized in the treatment of Parkinson's disease (PD). It exhibits a unique dual mechanism of action that combines the inhibition of monoamine oxidase B (MAO-B) with modulation of glutamate release through voltage-dependent sodium and calcium channel blockade. This multifaceted approach not only enhances dopaminergic transmission but also provides neuroprotective effects, making this compound a valuable therapeutic option for patients experiencing motor fluctuations associated with PD.

This compound's biological activity can be attributed to several key mechanisms:

- MAO-B Inhibition : By selectively and reversibly inhibiting MAO-B, this compound decreases the breakdown of dopamine in the brain, thus enhancing dopaminergic signaling .

- Glutamate Modulation : The compound reduces glutamate release, which is crucial in preventing excitotoxicity linked to PD progression. This is achieved through blockade of voltage-dependent sodium and calcium channels .

- Neuroprotective Effects : In various animal models, this compound has demonstrated neuroprotective properties, reducing neuronal cell death in conditions like MPTP-induced neurotoxicity and kainic acid-induced seizures .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

- Absorption : Rapid absorption with peak plasma concentrations occurring between 2 to 4 hours post-administration. The total bioavailability is approximately 95% .

- Distribution : A volume of distribution of 1.8 liters/kg and a high protein binding rate (88–90%) indicate extensive distribution within the body .

- Metabolism : Primarily metabolized by amidases and cytochrome P450 enzymes (especially CYP3A4), leading to several metabolites, including this compound acid .

- Elimination : About 76% of this compound is eliminated renally, with a half-life of approximately 22 hours, allowing for once-daily dosing .

Efficacy in Clinical Studies

Clinical trials have established the efficacy of this compound in improving motor symptoms and reducing "off" time in PD patients. Notable findings include:

- Improvement in ON Time : In a meta-analysis, patients receiving this compound showed a significant increase in ON-time without troublesome dyskinesia compared to placebo groups. For instance, a study indicated that 56% of patients in the this compound group achieved an increase in ON-time of at least 1 hour by Week 24 .

- Reduction in OFF Time : this compound treatment led to significant reductions in OFF time and improvements in Unified Parkinson's Disease Rating Scale (UPDRS) scores, demonstrating its effectiveness as an adjunct therapy to levodopa .

Adverse Effects

While generally well-tolerated, this compound can cause adverse effects. Commonly reported treatment-emergent adverse events (TEAEs) include:

- Dyskinesia : More prevalent in the this compound group compared to placebo (14.6% vs. 5.5%) but with a lower incidence of severe TEAEs overall .

- Other TEAEs : These may include nausea, insomnia, and hallucinations; however, severe adverse events were less frequent compared to placebo groups .

Case Studies and Research Findings

Several case studies have highlighted the clinical benefits of this compound:

- Long-term Efficacy Study : A study assessing long-term efficacy found that patients maintained significant improvements in motor function over extended periods when treated with this compound as an adjunct to their existing PD therapies .

- Quality of Life Improvements : Research indicates that patients on this compound reported enhancements in quality of life metrics alongside reductions in motor symptoms .

Summary Table

| Parameter | This compound |

|---|---|

| Mechanism | MAO-B inhibition; Glutamate modulation |

| Bioavailability | ~95% |

| Half-life | ~22 hours |

| Common Adverse Effects | Dyskinesia, nausea |

| Efficacy | Significant increase in ON-time |

特性

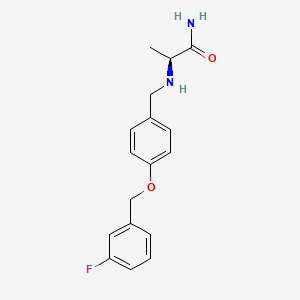

IUPAC Name |

(2S)-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methylamino]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O2/c1-12(17(19)21)20-10-13-5-7-16(8-6-13)22-11-14-3-2-4-15(18)9-14/h2-9,12,20H,10-11H2,1H3,(H2,19,21)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEMGRZFTLSKBAP-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601010282 | |

| Record name | Safinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601010282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Safinamide is a unique molecule with multiple mechanisms of action and a very high therapeutic index. It combines potent, selective, and reversible inhibition of MAO-B with blockade of voltage-dependent Na+ and Ca2+ channels and inhibition of glutamate release. Safinamide has neuroprotective and neurorescuing effects in MPTP-treated mice, in the rat kainic acid, and in the gerbil ischemia model. | |

| Record name | Safinamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06654 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

133865-89-1 | |

| Record name | Safinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133865-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Safinamide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133865891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Safinamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06654 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Safinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601010282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2-{4-[(3-Fluorbenzyl)oxy]benzyl}-L-alaninamid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.167 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SAFINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90ENL74SIG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。